molecular formula C21H28N2O5 B2707515 Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate CAS No. 331759-76-3

Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate

Cat. No. B2707515
CAS RN: 331759-76-3
M. Wt: 388.464
InChI Key: WLRBRLHIZWBIQE-UHFFFAOYSA-N
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Description

Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate is a chemical compound with diverse applications in scientific research. It has a molecular weight of 388.46 . The IUPAC name for this compound is ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H28N2O5/c1-3-13-28-17-7-5-16 (6-8-17)23-19 (24)14-18 (20 (23)25)22-11-9-15 (10-12-22)21 (26)27-4-2/h5-8,15,18H,3-4,9-14H2,1-2H3 . This code provides a specific description of the structure of the molecule, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.46 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

  • Synthesis and Reactivity : Zhu, Lan, and Kwon (2003) explored the synthesis of highly functionalized tetrahydropyridines using a phosphine-catalyzed [4 + 2] annulation process. They specifically examined ethyl 2-methyl-2,3-butadienoate's reaction with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. Their study contributes to understanding the synthesis mechanisms of related compounds (Zhu, Lan, & Kwon, 2003).

  • Novel Heterocycle Synthesis : Ghaedi et al. (2015) achieved efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. Their method involved condensation of pyrazole-5-amine derivatives with activated carbonyl groups, useful in preparing new N-fused heterocycles (Ghaedi et al., 2015).

  • Microwave-Assisted Amidation : Milosevic et al. (2015) utilized microwave-assisted treatment for direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines, demonstrating an efficient method for synthesizing corresponding carboxamides (Milosevic et al., 2015).

  • Pharmaceutical Agent Synthesis : Humerickhouse et al. (2000) characterized the hydrolysis of 7-Ethyl-10-[4-(1-piperidino)-1-piperidino] carbonyloxy-camptothecin (CPT-11) by human liver carboxylesterase enzymes. This research is crucial for understanding the enzymatic activation of prodrugs like CPT-11 in pharmacological contexts (Humerickhouse et al., 2000).

  • Molecular Modeling in Drug Design : Thurkauf et al. (1988) synthesized Etoxadrol, a potent phencyclidine-like agonist, from 1-(2-piperidyl)-1,2-ethanediol. They also used molecular modeling to study its binding affinity, contributing to drug design methodologies (Thurkauf et al., 1988).

  • Antibacterial Agent Development : Miyamoto et al. (1987) synthesized 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, demonstrating their potential as antibacterial agents. This research adds to the knowledge of synthesizing compounds with specific pharmacological activities (Miyamoto et al., 1987).

properties

IUPAC Name

ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-3-13-28-17-7-5-16(6-8-17)23-19(24)14-18(20(23)25)22-11-9-15(10-12-22)21(26)27-4-2/h5-8,15,18H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRBRLHIZWBIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate

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